molecular formula C12H9F B019388 2-Fluorobiphenyl CAS No. 321-60-8

2-Fluorobiphenyl

Cat. No.: B019388
CAS No.: 321-60-8
M. Wt: 172.2 g/mol
InChI Key: KLECYOQFQXJYBC-UHFFFAOYSA-N
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Description

2-Fluorobiphenyl (CAS: 321-60-8) is a fluorinated aromatic compound with the molecular formula C₁₂H₉F and a molecular weight of 172.20 g/mol. It exists as white to off-white crystals with a melting point of 71–74°C and a boiling point of 248°C . Structurally, it consists of two benzene rings connected by a single bond, with a fluorine atom substituted at the ortho position of one ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorobiphenyl can be synthesized through several methods. One common approach involves the reaction of 2-fluoroiodobenzene with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under Suzuki coupling conditions. The reaction typically occurs in an organic solvent like toluene, with a base such as potassium carbonate, at elevated temperatures.

Industrial Production Methods: In industrial settings, this compound is often produced via the halogen exchange reaction, where biphenyl is treated with a fluorinating agent like antimony trifluoride or hydrogen fluoride in the presence of a catalyst. This method is favored for its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobiphenyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluoro-substituted biphenyl ketones or carboxylic acids.

    Reduction: The compound can be reduced to form biphenyl derivatives with reduced fluorine content.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom is replaced by other substituents like nitro, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.

Major Products:

    Oxidation: Fluorobiphenyl ketones and carboxylic acids.

    Reduction: Biphenyl derivatives with reduced fluorine content.

    Substitution: Fluorobiphenyl derivatives with various substituents.

Scientific Research Applications

Organic Synthesis

Versatile Building Block
2-Fluorobiphenyl is widely recognized as a crucial building block in organic synthesis. Its structure allows for the efficient creation of complex organic molecules. The compound can participate in numerous reactions, facilitating the development of various derivatives that are essential in chemical research and industrial applications .

Material Science

Development of Advanced Materials
In material science, this compound plays a vital role in the production of polymers and liquid crystals. These materials are critical for electronics and display technologies. The incorporation of fluorinated compounds like this compound enhances the thermal stability and optical properties of these materials, making them suitable for high-performance applications .

Pharmaceuticals

Key Intermediate in Drug Synthesis
The pharmaceutical industry utilizes this compound as an intermediate in the synthesis of various drug compounds. Its ability to modify biological activity through fluorination makes it valuable for developing new drugs with improved efficacy and reduced side effects. Research has shown that compounds derived from this compound can exhibit enhanced pharmacological properties compared to their non-fluorinated counterparts .

Environmental Studies

Research on Organic Pollutants
In environmental science, this compound is employed to study the behavior and degradation of organic pollutants. It aids researchers in understanding how such compounds interact with biological systems and the environment. This knowledge is crucial for developing effective remediation strategies for contaminated sites .

Analytical Chemistry

Standard in Chromatography and Spectroscopy
this compound serves as an internal standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS). Its consistent properties allow for accurate quantification of environmental pollutants and other complex mixtures. This application is particularly important for ensuring the reliability of analytical results in both research and regulatory contexts .

Case Study 1: Biodegradation Research

A study investigated the biodegradation capabilities of Pseudomonas pseudoalcaligenes KF707 when fed with this compound as its sole carbon source. The results indicated that this bacterium could effectively metabolize the compound, leading to insights into bioremediation processes for fluorinated pollutants .

Case Study 2: Pharmaceutical Development

Research involving the synthesis of new drug candidates highlighted how derivatives of this compound exhibited improved binding affinity to target proteins compared to traditional compounds. This study underscored the importance of fluorinated aromatic compounds in enhancing drug efficacy and specificity .

Summary Table of Applications

Application Area Description
Organic SynthesisBuilding block for complex organic molecules
Material ScienceUsed in polymers and liquid crystals for electronics
PharmaceuticalsIntermediate in drug synthesis with enhanced efficacy
Environmental StudiesResearch on degradation of organic pollutants
Analytical ChemistryInternal standard for accurate analysis in chromatography and spectroscopy

Mechanism of Action

The mechanism by which 2-fluorobiphenyl exerts its effects is primarily through its interactions with enzymes and proteins in biological systems. For instance, in the synthesis of flurbiprofen, this compound undergoes enzymatic transformations that lead to the formation of the active pharmaceutical ingredient. The molecular targets and pathways involved include the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

Comparison with Similar Compounds

Biphenyl

Property 2-Fluorobiphenyl Biphenyl
Molecular Formula C₁₂H₉F C₁₂H₁₀
Molecular Weight (g/mol) 172.20 154.21
Melting Point (°C) 71–74 69–71
Boiling Point (°C) 248 255
Stock Shift (Δλ, nm) Intermediate (e.g., 15–30) Large (e.g., >40)
Interannular Angle (°) ~20 (non-planar) ~30–40 (non-planar)

Key Differences :

  • Geometry & Electronic States : Biphenyl exhibits a larger Stock shift (difference in absorption and fluorescence maxima), indicating significant geometry differences between its ground and excited states. In contrast, this compound shows an intermediate Stock shift, suggesting smaller conformational changes due to steric and electronic effects of the fluorine atom .
  • Fluorine Effects : The ortho-fluorine substituent in this compound introduces steric hindrance and electronic repulsion, reducing the interannular angle compared to biphenyl. This results in a more rigid structure, as confirmed by fluorine-19 NMR studies .

4-Fluorobiphenyl

Property This compound 4-Fluorobiphenyl
Fluorine Position Ortho (C2) Para (C4)
Reactivity Lower Higher
Electronic Effects Steric hindrance dominant Resonance effects dominant

Key Differences :

  • Substitution Position : The para-fluorine in 4-fluorobiphenyl allows for resonance stabilization, enhancing its reactivity in electrophilic substitution reactions. In contrast, the ortho-fluorine in this compound causes steric hindrance, limiting reactivity .
  • Environmental Stability : this compound is more resistant to microbial degradation in environmental samples compared to its para-substituted counterpart .

2,2'-Difluorobiphenyl

Property This compound 2,2'-Difluorobiphenyl
Fluorine Substitution Monosubstituted Disubstituted
Melting Point (°C) 71–74 95–98 (estimated)
Steric Effects Moderate High

Key Differences :

  • Steric Hindrance : The disubstituted 2,2'-difluorobiphenyl has greater steric repulsion between fluorine atoms, leading to a more twisted conformation and higher thermal stability .
  • Applications : While this compound is used as an NMR probe, 2,2'-difluorobiphenyl is primarily studied for its electronic properties in solvent dynamics experiments .

Fluorene

Property This compound Fluorene
Structure Non-bridged Bridged (methylene group)
Stock Shift (Δλ, nm) Intermediate Small (<10)
Planarity Non-planar Planar

Key Differences :

  • Conformational Flexibility: Fluorene’s methylene bridge enforces a planar structure, resulting in minimal geometry differences between ground and excited states (small Stock shift). This compound’s non-bridged structure allows for torsional flexibility, yielding intermediate Stock shifts .

Environmental and Analytical Performance

This compound is widely used as a surrogate standard in EPA methods (e.g., 8270D) for environmental monitoring. Despite this, its chemical stability and detectability via ¹⁹F NMR and GC-MS make it a preferred choice over more reactive analogs like 2-fluorophenol .

Biological Activity

2-Fluorobiphenyl, a derivative of biphenyl with a fluorine atom at the second position, has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, anti-inflammatory effects, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.

  • Chemical Formula : C12H9F
  • Molecular Weight : 182.20 g/mol
  • CAS Number : 67579-24-6

Antimicrobial Activity

Research has indicated that this compound derivatives exhibit significant antimicrobial activity. A study focusing on fluoroaryl-2,2'-bichalcophene compounds demonstrated that certain derivatives showed potent inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 16 µM to 128 µM. The introduction of fluorine into the phenyl group was found to enhance antimicrobial activity significantly, suggesting a structure-activity relationship (SAR) that favors fluorinated compounds .

Table 1: Antimicrobial Activity of Selected Fluoroaryl Compounds

CompoundInhibition Zone (mm)MIC (µM)
MA-11561516
MA-11151632
MA-11161664
MA-1113-128

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory properties. The compound 2-(this compound-4-yl)-N-(3-methylpyridin-2-yl)propanamide (Flu-AM1) was characterized as a dual fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) inhibitor. Both enantiomers of Flu-AM1 were shown to inhibit COX-2 more effectively than arachidonic acid oxygenation, indicating a potential therapeutic application in pain management without the gastrointestinal side effects commonly associated with traditional NSAIDs .

Case Study: Efficacy of Flu-AM1

In vitro studies on RAW 264.7 macrophage cells revealed that Flu-AM1 significantly inhibited the production of prostaglandins D2 and E2, which are key mediators in inflammatory responses. Notably, the compound did not affect levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), suggesting a selective mechanism that could be beneficial in treating inflammatory conditions while minimizing adverse effects .

Pharmacokinetics

The pharmacokinetics of related compounds such as 4'-ethynyl-2-fluorobiphenyl have been investigated to understand absorption and metabolism. In rat models, this compound was rapidly absorbed with significant excretion through urine. The primary metabolite identified was (2-fluoro-4'-biphenylyl)acetic acid, which retained anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluorobiphenyl, and how can purity be validated?

  • This compound is synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling between fluorobenzene derivatives and aryl boronic acids) . Post-synthesis, purity is validated using gas chromatography-mass spectrometry (GC-MS) to detect impurities and nuclear magnetic resonance (NMR) spectroscopy (e.g., 19F^{19}\text{F} NMR at 282 MHz) to confirm structural integrity . For high-purity applications (e.g., analytical standards), recrystallization in dichloromethane or hexane is recommended .

Q. How is this compound utilized as an internal standard in environmental analysis?

  • It serves as a surrogate standard for quantifying polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and organic pesticides in sediment/water samples. Methodologically, it is spiked into samples prior to extraction (e.g., pressurized liquid extraction) to monitor matrix effects and analyte recovery rates. Quantification is performed via GC-MS with selected ion monitoring (SIM), where its unique m/zm/z fragments (e.g., 172.2) distinguish it from target analytes .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic properties?

  • UV-Vis absorption spectroscopy (in solvents like 3-methylpentane) identifies its π\pi-π\pi^* transitions, while fluorescence spectroscopy at cryogenic temperatures (77 K) reveals Stokes shifts (~5–10 nm) indicative of conformational changes in excited states . Computational methods (e.g., DFT) model interannular fluorine-hydrogen interactions affecting photophysical behavior .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ across biological models?

  • In Pseudomonas pseudoalcaligenes KF707, it is metabolized via biphenyl dioxygenase to yield 4-fluorobenzoic acid and dihydrodiols, detectable via 19F^{19}\text{F} NMR . Contrastingly, hepatic microsomes from Aroclor 1254-treated rats hydroxylate the compound at ortho positions, confirmed by LC-MS/MS . Comparative studies require controlled incubation conditions (e.g., NADPH cofactor supplementation for microsomal assays) and species-specific enzyme inhibition tests .

Q. What experimental strategies resolve discrepancies in surrogate recovery rates during GC-MS analysis?

  • Low recovery (<60%) of this compound in complex matrices (e.g., soil) is attributed to co-eluting interferents or incomplete extraction. Solutions include:

  • Matrix-matched calibration : Spiking surrogate into blank matrices to adjust for signal suppression .
  • Dilution studies : Reducing matrix effects by diluting extracts until recovery meets EPA Method 8270 criteria (70–130%) .
  • Alternative surrogates : Using deuterated analogs (e.g., d10d_{10}-fluorobiphenyl) to avoid interference from native compounds .

Q. How does fluorination positionally influence this compound’s photophysical behavior?

  • Substitution at the ortho position induces steric hindrance, reducing coplanarity between benzene rings. This is evidenced by:

  • Fluorescence anisotropy : Higher rigidity in this compound vs. 4-fluorobiphenyl under polarized excitation .
  • Solvatochromic shifts : Larger Stokes shifts in polar solvents due to dipole-dipole interactions with fluorine .
    • Experimental validation involves time-resolved fluorescence spectroscopy and temperature-dependent spectral measurements .

Q. Data Contradictions and Resolution

Q. Why do reported melting points for this compound vary between 73.5°C and 76°C?

  • Variations arise from impurities (e.g., residual solvents) or polymorphic forms. To resolve:

  • DSC analysis : Confirm melting point via differential scanning calorimetry at 5°C/min heating rates .
  • Recrystallization : Purify using gradient sublimation to isolate the thermodynamically stable form .

Q. How to reconcile conflicting data on its microbial degradation efficiency?

  • Discrepancies in degradation rates (e.g., C. elegans vs. Pseudomonas) stem from enzyme specificity and substrate concentration. Methodological adjustments:

  • Kinetic assays : Measure degradation half-lives under standardized O2_2 and pH conditions .
  • Gene expression profiling : Quantify biphenyl dioxygenase mRNA levels via qPCR to correlate activity with degradation efficiency .

Properties

IUPAC Name

1-fluoro-2-phenylbenzene
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InChI

InChI=1S/C12H9F/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
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InChI Key

KLECYOQFQXJYBC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2F
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Molecular Formula

C12H9F
Record name 2-FLUOROBIPHENYL
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DSSTOX Substance ID

DTXSID5047744
Record name 2-Fluorobiphenyl
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Molecular Weight

172.20 g/mol
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Physical Description

2-fluorobiphenyl appears as colorless crystals., Colorless solid; [CAMEO] Off-white crystalline powder; [Alfa Aesar MSDS]
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Boiling Point

478 °F at 760 mmHg (NTP, 1992)
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Density

1.2452 at 77 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

321-60-8
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Melting Point

164.3 °F (NTP, 1992)
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Retrosynthesis Analysis

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